molecular formula C21H28Cl2N2O B15190977 (+-)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride CAS No. 86640-24-6

(+-)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride

Cat. No.: B15190977
CAS No.: 86640-24-6
M. Wt: 395.4 g/mol
InChI Key: JNYSFIUZVOBNAL-UHFFFAOYSA-N
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Description

(±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride is a complex organic compound that belongs to the class of dibenzoxepines. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields. It is characterized by its unique tricyclic structure, which includes a dibenzoxepine core fused with a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction forms the dibenzoxepine core, which is then further functionalized to introduce the piperazine ring.

Another approach involves the use of copper-catalyzed C-N and C-O coupling reactions, which allow for the efficient formation of the dibenzoxepine structure . These reactions are often carried out under mild conditions, making them suitable for large-scale industrial production.

Industrial Production Methods

In an industrial setting, the production of (±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride can be optimized by using microwave-assisted synthesis, which significantly reduces reaction times and improves yields . This method involves the use of microwave irradiation to accelerate the cyclocondensation reaction, resulting in the rapid formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride lies in its specific combination of the dibenzoxepine core with the piperazine ring, which imparts distinct pharmacological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

86640-24-6

Molecular Formula

C21H28Cl2N2O

Molecular Weight

395.4 g/mol

IUPAC Name

1-[2-(6,11-dihydrobenzo[c][1]benzoxepin-6-yl)ethyl]-4-methylpiperazine;dihydrochloride

InChI

InChI=1S/C21H26N2O.2ClH/c1-22-12-14-23(15-13-22)11-10-21-19-8-4-2-6-17(19)16-18-7-3-5-9-20(18)24-21;;/h2-9,21H,10-16H2,1H3;2*1H

InChI Key

JNYSFIUZVOBNAL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC2C3=CC=CC=C3CC4=CC=CC=C4O2.Cl.Cl

Origin of Product

United States

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